Product packaging for Z-Glu(ome)-OH(Cat. No.:CAS No. 27025-24-7; 4652-65-7)

Z-Glu(ome)-OH

Cat. No.: B2572618
CAS No.: 27025-24-7; 4652-65-7
M. Wt: 295.291
InChI Key: JSNVOAWDAFVIKY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Glu(ome)-OH is a useful research compound. Its molecular formula is C14H17NO6 and its molecular weight is 295.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO6 B2572618 Z-Glu(ome)-OH CAS No. 27025-24-7; 4652-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-methoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-20-12(16)8-7-11(13(17)18)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNVOAWDAFVIKY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context of Carbobenzyloxy Z Protection in Peptide Chemistry

The introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in 1932 marked a revolutionary advancement in peptide chemistry. bachem.comhighfine.com Prior to this, the stepwise assembly of amino acids into peptides was fraught with challenges, primarily the lack of a reliable method to temporarily block the amino group of one amino acid while its carboxyl group reacted with the amino group of another. The Z group provided an elegant solution.

The carbobenzyloxy group is introduced by reacting an amino acid with benzyl (B1604629) chloroformate in a basic solution. chegg.com This forms a stable urethane (B1682113) linkage that effectively protects the amino group from participating in unwanted side reactions during peptide coupling. A key advantage of the Z group is its stability under a range of conditions, yet it can be readily removed by catalytic hydrogenolysis or under strong acidic conditions, such as with hydrogen bromide in acetic acid. bachem.comcdnsciencepub.com This orthogonal deprotection strategy allows for the selective unmasking of the amino group, enabling the controlled elongation of the peptide chain. The ease of its introduction and removal, coupled with the crystalline nature it often imparts to its derivatives, solidified the Z group's role as a cornerstone of classical solution-phase peptide synthesis. highfine.com

Strategic Role of Methyl Esterification in Glutamic Acid Derivatives for Synthetic Manipulation

Glutamic acid, with its two carboxylic acid groups (α-carboxyl and γ-carboxyl), presents a unique challenge in peptide synthesis. To prevent the side-chain carboxyl group from reacting during peptide bond formation, it must be protected. Methyl esterification is a common and effective strategy for this purpose. google.comnih.gov

The synthesis of Z-Glu(OMe)-OH involves the selective esterification of the γ-carboxyl group of Z-L-glutamic acid. This process leaves the α-carboxyl group free to be activated for coupling with another amino acid. The methyl ester is a relatively stable protecting group, resistant to the conditions typically used for peptide coupling. However, it can be selectively removed later in the synthesis, often through saponification (hydrolysis with a base), although this method carries a risk of racemization. cdnsciencepub.com The use of a methyl ester provides a strategic handle for chemists, allowing for differential protection of the two carboxyl groups of glutamic acid, which is crucial for creating specific peptide sequences and more complex molecular architectures.

Contemporary Academic Significance in Bioorganic Synthesis and Chemical Biology

Established Synthetic Routes for this compound

The synthesis of this compound can be accomplished through various methods, each with its own advantages depending on the desired scale and application.

Classical Organic Synthesis Approaches

A primary and straightforward method for synthesizing this compound involves the direct esterification of N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH). This reaction is typically carried out by reacting Z-Glu-OH with methanol (B129727) in the presence of an acid catalyst. This approach selectively esterifies the more reactive γ-carboxylic acid over the α-carboxylic acid.

Another classical approach begins with the protection of the amino group of glutamic acid with a benzyloxycarbonyl (Z) group. Following this, selective esterification of the γ-carboxyl group is performed to yield the desired product. This method ensures that the amino group remains unreactive during the esterification process.

Convergent Synthesis Methodologies

Convergent synthesis strategies offer an efficient route to complex molecules by preparing separate fragments that are later joined. In the context of peptide synthesis, this compound serves as a valuable building block. smolecule.com For instance, a protected peptide fragment can be synthesized and then coupled with a fragment containing this compound. This approach is particularly useful for creating large peptides and proteins. Protected peptide hydrazides, which can be converted to the corresponding azides, are useful intermediates for coupling reactions in a convergent synthesis. google.com

A specific example involves the use of Z-Glu(OMe)-OSU (N-hydroxysuccinimide ester) as an activated intermediate. This compound can be synthesized by reacting this compound with dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (HOSU). google.com The resulting activated ester, Z-Glu(OMe)-OSU, can then be reacted with another amino acid or peptide fragment to form a new peptide bond. google.com This method has been used in the synthesis of various dipeptides. google.com

Scalable Production Techniques in Chemical Synthesis Research

For industrial and large-scale applications, scalable production methods are essential. These techniques often involve optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact. In the production of this compound, this can include careful control of temperature, reaction time, and the choice of solvents and catalysts. google.com

Solid-phase peptide synthesis (SPPS) is a widely used scalable technique where this compound can be utilized. In SPPS, the peptide is assembled on a solid support, which simplifies the purification process after each step. While the benzyloxycarbonyl (Z) group is more traditionally used in solution-phase synthesis, derivatives of glutamic acid are crucial in SPPS. peptide.combachem.com The development of green chemistry principles in SPPS, such as using safer solvents and coupling reagents, is an active area of research to make peptide production more sustainable. researchgate.net

Selective Carboxyl Group Protection Strategies in Glutamic Acid Derivatives

Glutamic acid possesses two carboxylic acid groups, which necessitates the use of protecting groups to achieve selective reactions at one carboxyl group while the other remains unreactive.

Orthogonal Protecting Group Schemes for Differential Reactivity

Orthogonal protecting groups are a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. iris-biotech.de This strategy is critical when dealing with trifunctional amino acids like glutamic acid.

A common orthogonal strategy in Fmoc-based SPPS is the use of the tert-butyl (tBu) group to protect the side-chain carboxyl groups of glutamic acid. iris-biotech.de The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group and is removed by a base (like piperidine), while the tBu group is stable to this condition but can be removed with a strong acid like trifluoroacetic acid (TFA). peptide.comiris-biotech.de

Another protecting group combination is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) scheme. However, this is not a truly orthogonal system as both groups are acid-labile, though they can be removed under different acidic conditions. iris-biotech.de The development of novel protecting groups that can be removed under very specific and mild conditions is an ongoing area of research. sigmaaldrich.comrsc.org For example, the Dde and ivDde groups are stable to both TFA and piperidine (B6355638) but can be selectively cleaved with hydrazine, offering another level of orthogonality. sigmaaldrich.com

Protecting Group Combinationα-Amine ProtectionSide-Chain Carboxyl ProtectionDeprotection ConditionsOrthogonality
Fmoc/tBu FmoctBuFmoc: Base (e.g., Piperidine); tBu: Acid (e.g., TFA)Yes
Boc/Bzl BocBzlBoc: Strong Acid (e.g., TFA); Bzl: H₂/Pd or HFPartial
Fmoc/Alloc FmocAllocFmoc: Base; Alloc: Pd(0) catalystYes
Z/tBu ZtBuZ: H₂/Pd or HBr/AcOH; tBu: Acid (e.g., TFA)Yes

Chemo- and Regioselective Esterification Techniques

Achieving selective esterification of one carboxyl group in glutamic acid over the other is a key challenge. Various techniques have been developed to control this selectivity.

Enzymatic methods offer high chemo- and regioselectivity. For instance, pig liver esterase (PLE) has been used for the regioselective hydrolysis of the α-ester group of N-protected glutamic acid diesters, yielding the γ-ester. google.com This allows for the specific preparation of γ-ester glutamates.

Chemical methods often rely on the differential reactivity of the α- and γ-carboxylic acids or the use of specific activating and coupling reagents. nsf.govresearchgate.net For example, the formation of an internal anhydride (B1165640) between the two carboxyl groups can be utilized to favor reaction at one position. Recent advances in electrochemical methods are also being explored for selective functionalization of amino acids. beilstein-journals.org

MethodReagents/CatalystSelectivityKey Feature
Acid-Catalyzed Esterification Methanol, Acid CatalystFavors γ-esterificationSimple and direct method.
Enzymatic Hydrolysis Pig Liver Esterase (PLE)α-ester hydrolysisHigh regioselectivity for preparing γ-esters. google.com
Mitsunobu Reaction Allyl alcohol, DEAD, PPh₃γ-esterificationUsed for synthesizing orthogonally protected glutamic acid analogs. rsc.org
DCC/HOSU Activation DCC, HOSUForms activated esterAllows for subsequent coupling reactions. google.com

Investigation of Chemical Reactivity Profiles and Transformation Mechanisms

The chemical reactivity of this compound is largely defined by its three main functional groups: the carbobenzyloxy (Z) protecting group, the methyl ester, and the free γ-carboxylic acid. These groups allow for a variety of chemical transformations, including oxidation, reduction, nucleophilic substitution, and enzymatic reactions.

Oxidation Pathways of this compound

The oxidation of this compound can lead to the formation of corresponding oxo derivatives. smolecule.com Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be employed for this purpose. smolecule.com The specific oxidation products will depend on the reaction conditions and the oxidant used. For instance, oxidation could potentially target the carbon backbone or other susceptible sites within the molecule.

Reduction Reactions and Product Derivatization

Reduction of this compound can yield its corresponding alcohol derivatives. smolecule.com Reagents like lithium aluminum hydride and sodium borohydride (B1222165) are typically used for such transformations. smolecule.com A significant application of reduction is the conversion of the carboxylic acid or ester functionalities. For example, peptide methyl or ethyl esters can be reduced to peptide aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures. thieme-connect.de This method has been successfully applied to various Z-protected amino acid esters to produce the corresponding aldehydes. thieme-connect.de

Catalytic hydrogenation is another key reduction method, primarily used for the removal of the Z-group, which will be discussed in the deprotection section. tcichemicals.com Following reduction, the resulting products can be further derivatized to create a range of molecules for various research applications.

Nucleophilic Substitution Reactions Involving Ester and Carbobenzyloxy Moieties

Nucleophilic substitution reactions are fundamental to the manipulation of this compound. wikipedia.org These reactions can target both the methyl ester and the carbobenzyloxy (Z) group.

The methyl ester group can undergo nucleophilic attack by species like amines or other alcohols. smolecule.com This can lead to the formation of amides or different esters through transesterification. smolecule.com Such reactions are typically catalyzed and allow for the introduction of various functional groups. smolecule.com

The carbobenzyloxy group is also susceptible to nucleophilic attack, particularly during its cleavage. While typically removed by hydrogenolysis or strong acids, certain nucleophiles can also effect its removal. bachem.com For example, the Z group can be cleaved by treatment with sodium benzenethiolate (B8638828) in DMF. thieme-connect.de

A summary of common nucleophilic substitution reactions is presented in the table below.

Reaction TypeNucleophileProduct Type
Aminolysis of esterAmine (R-NH2)Amide
TransesterificationAlcohol (R-OH)Ester
Thiolysis of Z-groupThiolate (RS-)Deprotected amine

Enzymatic Transformations and Biocatalysis Studies

Enzymes offer a highly selective means of transforming this compound and its derivatives. smolecule.comthieme-connect.de Proteases, for instance, can be used for the selective deprotection of ester groups. thieme-connect.de Alcalase has been shown to selectively hydrolyze α-benzyl esters of glutamic acid derivatives. thieme-connect.de Papain is another protease that can selectively deprotect C-terminal methyl esters of peptides. thieme-connect.de

Lipases are also employed in the enzymatic modification of this compound. researchgate.net These enzymes can catalyze esterification and transesterification reactions, often with high stereoselectivity. researchgate.netunipd.it For example, a glutamic acid-specific endopeptidase from Bacillus licheniformis (BL-GSE) has been used for the synthesis of Z-Glu-OMe from Z-Glu-OBzl through transesterification in the presence of methanol. researchgate.net

Enzymatic reactions are valuable for their mild conditions and high specificity, which can prevent unwanted side reactions. tsijournals.com

Deprotection Strategies and Kinetic Analyses of this compound

The removal of the protecting groups from this compound is a critical step in its use in peptide synthesis. The Z-group and the methyl ester can be removed selectively under different conditions, a concept known as orthogonal protection.

Z-Group Deprotection: The most common method for removing the Z-group is catalytic hydrogenation. bachem.comthieme-connect.de This is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. oup.comrsc.org This method is mild and generally does not affect other functional groups like tert-butyl esters. google.com

Alternatively, the Z-group can be cleaved by strong acids such as HBr in acetic acid or anhydrous HF. bachem.com The choice of deprotection reagent depends on the stability of other protecting groups in the molecule. osti.gov For instance, more acid-stable variants of the Z-group, like the 2-chloro-Z group, have been developed. bachem.com Conversely, methoxy-substituted Z-groups are more labile to acid. bachem.com

Ester Deprotection: The methyl ester of this compound can be hydrolyzed under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and an organic solvent. Enzymatic methods, as discussed previously, also provide a mild alternative for ester cleavage. thieme-connect.de

Selective deprotection is crucial when synthesizing complex peptides. For example, if a peptide contains both a Z-protected amine and a tert-butyl ester-protected side chain, the Z-group can be removed by hydrogenolysis without affecting the tert-butyl group. peptide.com The tert-butyl group can then be removed later using acidic conditions like trifluoroacetic acid (TFA). peptide.compeptide.com

Kinetic studies of deprotection reactions are important for optimizing reaction conditions and understanding reaction mechanisms. For instance, the photocleavage kinetics of pyrenylmethyl esters of this compound have been investigated, showing that the cleavage rate is influenced by the position of the ester linkage. uminho.pt

Below is a table summarizing common deprotection strategies for the protecting groups in this compound.

Protecting GroupReagent/MethodConditions
Z (Benzyloxycarbonyl)Catalytic Hydrogenation (H2, Pd/C)Room temperature, atmospheric pressure
Z (Benzyloxycarbonyl)HBr in Acetic AcidStrong acid
Z (Benzyloxycarbonyl)Anhydrous HFStrong acid
Methyl Ester (OMe)NaOH / H2OBasic hydrolysis
Methyl Ester (OMe)Lipase / ProteaseEnzymatic hydrolysis

The Pivotal Role of this compound in Advanced Peptide and Proteomimetic Synthesis

The N-benzyloxycarbonyl-L-glutamic acid γ-methyl ester, commonly abbreviated as this compound, is a specialized amino acid derivative that serves as a critical building block in the chemical synthesis of peptides and proteomimetics. Its unique structural features, including a temporary protecting group on the N-terminus and an esterified side chain, provide chemists with precise control over the peptide assembly process. This article explores the multifaceted applications of this compound, focusing on its functional role as a protected amino acid, its contributions to solid-phase peptide synthesis (SPPS), and the strategies employed to address associated synthetic challenges.

Biochemical and Molecular Interaction Studies Involving Z Glu Ome Oh

Investigations into Enzyme-Substrate Recognition and Interactions

Z-Glu(OMe)-OH and related molecules are instrumental in studying how enzymes recognize and bind to their substrates, particularly for proteases that exhibit specificity for glutamic acid residues.

Glutamyl endopeptidases (GEPases) are a class of chymotrypsin-like enzymes that preferentially cleave peptide bonds at the carboxyl side of glutamic acid residues. nih.govresearchgate.net Understanding the structural basis for this high specificity is a significant area of research. Studies on GEPases, such as the well-characterized V8 protease from Staphylococcus aureus and Glu-SGP from Streptomyces griseus, utilize substrates and substrate analogs to map the interactions within the enzyme's active site. nih.govresearchgate.net

The specificity of these enzymes is determined by the S1 pocket, which accommodates the side chain of the amino acid at the P1 position of the substrate. For GEPases, this pocket is structured to specifically recognize the γ-carboxyl group of a glutamate (B1630785) residue. nih.gov Research has shown that in enzymes like Glu-SGP, the substrate's glutamate carboxyl group forms critical hydrogen bonds with active site residues, including serine and histidine. nih.gov By using derivatives like this compound, where one of the carboxyl groups is esterified, researchers can probe the importance of specific charge and hydrogen bonding interactions for binding and catalysis. The modification from a carboxylate to a methyl ester alters the hydrogen bonding capacity and removes the negative charge, allowing for a precise assessment of how these factors contribute to binding affinity and enzymatic turnover.

Table 1: Key Enzymes Recognizing Glutamic Acid Residues
Enzyme NameSource OrganismCommon AbbreviationSpecificity
Glutamyl endopeptidaseStaphylococcus aureusV8 Protease, Glu-CCleaves peptide bonds C-terminal to Glu and, less frequently, Asp residues. prospecbio.comcellapplications.com
Glutamyl endopeptidaseStreptomyces griseusGlu-SGPHighly specific for cleaving at the C-terminal side of Glu residues. nih.gov
Glutamyl endopeptidaseBacillus licheniformisExhibits preference for Glu residues. nih.gov

The specific recognition of glutamate by certain enzymes makes them attractive targets for the design of selective inhibitors. Modified glutamate derivatives are central to this endeavor. The design of effective enzyme inhibitors often involves creating molecules that mimic the substrate but contain a feature that prevents the enzymatic reaction, leading to competitive or irreversible inhibition.

A key challenge in drug design is ensuring that inhibitors can reach their targets within the cell. Research into caspase inhibitors has demonstrated the utility of methylating acidic amino acid residues, a modification present in this compound. For instance, the methylated, cell-permeable derivative Z-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-Fluoromethyl Ketone was designed as a caspase inhibitor. The methylation of the glutamic and aspartic acid residues enhances the molecule's cell membrane permeability. Once inside the cell, endogenous esterases hydrolyze the methyl groups, converting the molecule into its biologically active, negatively charged form, which can then effectively inhibit the target caspase. This strategy showcases how the methyl ester modification, as seen in this compound, can be a crucial design element for creating prodrugs or cell-permeable modulators of intracellular enzymes.

Fundamental Research on Protein Folding Dynamics and Pathways

While this compound is primarily used in other contexts, the fundamental conformational preferences of its parent structure, Z-Glu-OH, have been studied to understand the forces governing peptide structure. nih.gov Such studies provide insight into the early events of protein folding. Research using techniques like IR-UV ion-dip spectroscopy in a supersonic jet, combined with density functional theory (DFT) calculations, has been used to determine the stable gas-phase conformations of model dipeptides like Z-Glu-OH. nih.gov

These investigations have revealed that in addition to conventional hydrogen bonding, dispersion interactions play a significant role in stabilizing certain conformations of small peptides. nih.gov By analyzing the preferred structures of building blocks like Z-Glu-OH, scientists can better understand the intrinsic energetic preferences that influence the folding pathways and dynamics of larger polypeptide chains. Although direct studies employing this compound in protein folding dynamics are not prominent in the reviewed literature, these foundational studies on related compounds are crucial for building accurate models of protein energy landscapes.

Development and Application of Peptide Probes for Protein-Protein Interaction Mapping

Mapping the complex network of protein-protein interactions (PPIs) is essential for understanding cellular function. Peptide probes, often derived from one of the interacting partners, are valuable tools for this purpose. These probes can be modified with reporter tags (like fluorescent dyes or biotin) or cross-linking agents to detect and characterize interactions.

The incorporation of non-natural or modified amino acids is a common strategy to enhance the stability, affinity, or functionality of these probes. While the specific use of this compound in peptide probes for PPI mapping is not extensively documented in available research, its structure lends itself to such applications. As a modified amino acid, it could be incorporated into a synthetic peptide probe to investigate PPIs where a glutamate residue is a key recognition element. The N-terminal Z-group can influence conformational stability, while the methyl ester at the α-carboxyl position could be used to modulate binding affinity or prevent cleavage by certain proteases, thereby increasing the probe's functional lifetime in biological assays. General strategies for mapping PPIs often involve large-scale methods like immunoprecipitation followed by mass spectrometry, and the design of specific chemical probes continues to be a targeted approach for validating these interactions. embopress.org

Academic Exploration of Glutamate's Biological Roles via its Derivatives

Glutamate is the most abundant excitatory neurotransmitter in the mammalian brain and plays a critical role in nearly all aspects of normal brain function. researchgate.net Derivatives of glutamate, including this compound, serve as important chemical tools in neuroscience research to probe the function of glutamate receptors and transporters. By modifying the glutamate structure, researchers can create compounds that act as agonists, antagonists, or allosteric modulators, allowing for the dissection of specific pathways and receptor subtype functions. These tools are essential for studying the physiological and pathological roles of the glutamatergic system.

The glutamatergic system is central to synaptic plasticity, a key mechanism underlying learning and memory. researchgate.net Glutamate exerts its effects by binding to several types of ionotropic and metabotropic receptors. The precise regulation of glutamate concentration in the synaptic cleft is vital, as excessive activation of its receptors leads to excitotoxicity, a process implicated in neuronal damage following stroke, trauma, and in neurodegenerative diseases like Parkinson's and Alzheimer's disease. researchgate.net

Research utilizing glutamate derivatives helps to unravel these complex processes. For example, compounds that selectively block or activate specific glutamate receptor subtypes allow scientists to determine the contribution of each receptor to a particular neural signal or pathological process. This compound, by virtue of being a modified glutamate, is employed in studies aimed at understanding glutamate receptors and their role in neurological function and disorders. These investigations provide fundamental insights into how the brain processes information and how these processes are disrupted in disease states.

Table 2: Key Functions of Glutamate in the Central Nervous System
FunctionDescriptionAssociated Processes
Excitatory Neurotransmission Primary molecule responsible for exciting neurons, making them more likely to fire an action potential. researchgate.netSynaptic transmission, neuronal communication.
Learning and Memory Essential for synaptic plasticity, particularly long-term potentiation (LTP), which strengthens synapses. researchgate.netMemory formation, cognitive function.
Brain Energy Metabolism Can be used as an energy source for brain cells when glucose levels are low.Cellular energy homeostasis.
Precursor for GABA Glutamate is the metabolic precursor for the synthesis of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter. researchgate.netRegulation of neuronal excitability, anxiety modulation.

Advanced Spectroscopic and Computational Analysis of Z Glu Ome Oh

Conformational Analysis and Structural Elucidation

The flexibility of the glutamic acid side chain, combined with the rotatable bonds of the N-terminal protecting group, allows Z-Glu(OMe)-OH to adopt multiple conformations in the gas phase and in solution. Determining the most stable of these conformers requires a synergistic approach, combining high-resolution experimental spectroscopy with sophisticated computational modeling.

Experimental Spectroscopic Techniques for Conformational Preferences (e.g., IR-UV Ion-Dip Spectroscopy)

To study the intrinsic conformational properties of molecules like this compound, free from intermolecular interactions, gas-phase spectroscopic techniques are employed. researchgate.net IR-UV ion-dip spectroscopy is a powerful method for distinguishing between different conformers of a single molecule. researchgate.netresearchgate.net In this technique, molecules are introduced into the low-temperature, collision-free environment of a supersonic jet, which "freezes" them into their distinct low-energy shapes. nih.govru.nl

The process begins by using a tunable UV laser to excite a specific conformer to its first electronic state, followed by ionization with a second UV photon (a process known as Resonance Enhanced Multiphoton Ionization, or REMPI). acs.orgnih.gov By monitoring the ion signal while scanning the UV laser frequency, a UV spectrum is obtained that shows features from all conformers present in the jet. nih.gov To obtain a vibrationally-resolved spectrum for a single conformer, the UV laser is fixed to a specific absorption peak, and a tunable infrared (IR) laser is introduced. When the IR laser's frequency matches a vibrational mode of the selected conformer, the molecule absorbs the IR photon, leading to a depletion or "dip" in the ion signal. nih.govru.nl

This method yields a unique IR spectrum for each individual conformer. researchgate.net The application of this technique to the closely related compound Z-Glu-OH successfully identified and characterized three distinct conformations in the gas phase, demonstrating the method's efficacy for this class of protected amino acids. nih.govru.nl The IR frequencies, particularly those of the O-H and N-H stretch vibrations, are highly sensitive to the intramolecular environment, providing direct evidence of hydrogen bonding patterns. researchgate.net

Theoretical Computational Methodologies for Conformational Landscape Mapping (e.g., Density Functional Theory, Molecular Dynamics)

Experimental spectra alone are often insufficient to determine the precise three-dimensional structure of each conformer. Therefore, theoretical calculations are essential for assigning the observed spectra to specific molecular structures. acs.org A common and effective approach involves a combination of Molecular Dynamics (MD) and Density Functional Theory (DFT). researchgate.netntnu.edu

Initially, MD simulations, often using a method like simulated annealing, are performed to broadly explore the potential energy surface of the molecule. nih.govru.nl This generates a wide variety of possible low-energy structures. nih.gov Following this, a selection of the most promising structures are subjected to more accurate geometry optimization and frequency calculations using DFT. mdpi.comllnl.gov DFT is a quantum mechanical method that can accurately predict molecular structures, relative energies, and vibrational frequencies. mdpi.com

For molecules with flexible aromatic groups like this compound, it is crucial to use DFT functionals that properly account for non-covalent interactions. Dispersion-corrected functionals, such as B97D, or other modern functionals like M06-2X, have been shown to be important for accurately calculating the stabilization energies provided by dispersion forces. nih.gov The calculated IR spectra for each optimized conformer are then compared with the experimental IR-UV ion-dip spectra. A close match between the theoretical and experimental frequencies and intensities allows for a definitive assignment of the observed conformers to their calculated structures. nih.govru.nl This combined experimental-theoretical approach was successfully used to elucidate the conformational preferences of Z-Glu-OH. nih.gov

Analysis of Intramolecular Interactions and Stabilization Forces (e.g., Hydrogen Bonding, Dispersion Interactions)

The specific conformations adopted by this compound are stabilized by a delicate balance of intramolecular interactions. nih.gov These forces are primarily electrostatic in nature and include hydrogen bonds and London dispersion forces. github.io

Hydrogen Bonding: this compound has multiple hydrogen bond donor and acceptor sites. The amide N-H group and the carboxylic acid O-H group can act as donors, while the carbonyl oxygens of the urethane (B1682113), the methyl ester, and the carboxylic acid can act as acceptors. ru.nlsavemyexams.com The formation of intramolecular hydrogen bonds, where the donor and acceptor are within the same molecule, is a primary driver in the folding of the peptide backbone and side chain, leading to compact, stable structures. github.iomdpi.com The strength and geometry of these hydrogen bonds can be directly probed by the frequency shifts observed in IR spectroscopy. researchgate.netru.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for confirming the covalent structure of molecules like this compound in solution. core.ac.uk By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton and carbon spectra, a complete structural assignment can be made.

Proton (1H) NMR Applications in this compound Research

Proton NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound displays characteristic signals that can be assigned to the protons of the benzyloxycarbonyl group, the glutamic acid backbone, and the methyl ester.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound The following table is based on typical chemical shift values and data from related compounds. uminho.pt

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Phenyl (C₆H₅)7.30 - 7.40Multiplet (m)Protons of the aromatic Z-group.
Amide (NH)~5.50Doublet (d)Coupling to the α-proton. Position can vary with solvent and concentration.
Benzyl (B1604629) (CH₂)~5.10Singlet (s)Methylene (B1212753) protons of the Z-group.
α-CH4.30 - 4.50Multiplet (m)Backbone α-proton.
Methyl (OCH₃)~3.70Singlet (s)Protons of the methyl ester group.
γ-CH₂2.30 - 2.50Multiplet (m)Side-chain methylene protons adjacent to the carboxylic acid.
β-CH₂1.90 - 2.20Multiplet (m)Side-chain methylene protons.

Carbon-13 (13C) NMR Applications in this compound Research

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in A key advantage of ¹³C NMR is its large chemical shift range (typically 0-220 ppm), which means that each non-equivalent carbon atom in a molecule like this compound usually gives a distinct, well-resolved signal. libretexts.org

Spectra are typically recorded with proton decoupling, which simplifies the spectrum by removing ¹³C-¹H coupling, resulting in a single peak for each unique carbon atom. bhu.ac.inlibretexts.org The chemical shifts are highly characteristic of the carbon's hybridization and electronic environment. Carbonyl carbons, for example, are found far downfield (170-220 ppm), while aliphatic carbons appear upfield. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound The following table is based on typical chemical shift values and data from related compounds. uminho.ptlibretexts.org

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (COOH)175 - 178Side-chain carbonyl carbon.
Ester (COOCH₃)172 - 174α-Carbonyl carbon.
Urethane (NHCOO)156 - 158Carbonyl carbon of the Z-group.
Phenyl (C₆H₅)127 - 137Aromatic carbons. Multiple signals expected.
Benzyl (CH₂)~67Methylene carbon of the Z-group.
α-C~54Backbone α-carbon.
Methyl (OCH₃)~52Methyl ester carbon.
γ-C~30Side-chain γ-carbon.
β-C~27Side-chain β-carbon.

Mass Spectrometry (MS) in Reaction Monitoring and Product Verification

Product Verification using ESI-MS

The initial step in the mass spectrometric analysis of a newly synthesized batch of this compound is the confirmation of its molecular weight. The molecular formula of this compound is C₁₄H₁₇NO₆, corresponding to a monoisotopic mass of 295.1056 g/mol . sigmaaldrich.com In ESI-MS, analysis is typically performed in both positive and negative ion modes to gather comprehensive data.

In positive ion mode, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺, or as adducts with alkali metal ions, such as sodium [M+Na]⁺ and potassium [M+K]⁺, which are often present in trace amounts in solvents or on glassware. nih.govnih.gov In negative ion mode, the deprotonated molecule, [M-H]⁻, is the most commonly observed species, resulting from the loss of a proton from the free carboxylic acid group. nih.gov

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of these ions with high accuracy (typically <5 ppm error), allowing for the confident determination of the elemental formula. lcms.cznih.gov This level of precision is crucial for verifying the successful synthesis of the target compound and ruling out potential impurities with similar nominal masses.

Table 1: Expected High-Resolution Mass Spectrometry Ions for this compound (C₁₄H₁₇NO₆)

Ion FormulaAdduct/LossIon TypeCalculated m/z
[C₁₄H₁₈NO₆]⁺+H⁺Positive296.1129
[C₁₄H₁₇NO₆Na]⁺+Na⁺Positive318.0948
[C₁₄H₁₇NO₆K]⁺+K⁺Positive334.0688
[C₁₄H₁₆NO₆]⁻-H⁻Negative294.0983

Structural Elucidation and Isomer Differentiation via Tandem MS (MS/MS)

While HRMS confirms the elemental composition, tandem mass spectrometry (MS/MS) is employed to verify the compound's structure and connectivity. This is particularly important to differentiate this compound (the γ-methyl ester) from its isomer, Z-Glu-OMe (the α-methyl ester). In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 296.1) is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. niscpr.res.inmatrixscience.com

The fragmentation of this compound is characterized by several key pathways involving the cleavage of the benzyloxycarbonyl (Z) protecting group and losses from the amino acid side chain.

Characteristic Fragmentation Pathways of [M+H]⁺:

Losses related to the Z-group: The carbamate (B1207046) linkage is labile, leading to characteristic neutral losses. A prominent fragment is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a hallmark of benzyl-containing compounds. chemguide.co.uk Other common losses include toluene (B28343) (C₇H₈, 92 Da) and carbon dioxide (CO₂, 44 Da).

Losses from the side chain: The side-chain methyl ester can undergo cleavage, resulting in the neutral loss of methanol (B129727) (CH₃OH, 32 Da).

Backbone fragmentation: Cleavage adjacent to the carbonyl groups can lead to the loss of water (H₂O, 18 Da) or the entire carboxyl group (COOH, 45 Da). libretexts.org

The specific pattern of these fragments allows for definitive structural confirmation. For example, the fragmentation pattern would differ significantly between the α- and γ-esters, enabling their unambiguous identification.

Table 2: Predicted Major Fragment Ions of [M+H]⁺ for this compound in MS/MS Analysis

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossLost FragmentInterpretation
296.11264.0932.02CH₄OLoss of methanol from the side-chain ester.
296.11252.0944.01CO₂Decarboxylation of the free α-carboxylic acid.
296.11204.0692.06C₇H₈Loss of toluene from the Z-group.
296.11188.08108.03C₇H₈OLoss of benzyl alcohol.
296.11162.08134.04C₈H₈O₂Loss of the entire Z-group.
296.1191.05205.06C₈H₁₁NO₆Formation of the tropylium ion.

Application in Reaction Monitoring

In synthetic applications, such as peptide synthesis, ESI-MS is a powerful tool for real-time reaction monitoring. rsc.orgacs.org When this compound is used as a starting material in a coupling reaction, a small aliquot of the reaction mixture can be periodically analyzed. The progress of the reaction can be tracked by observing the decrease in the intensity of the ion signals corresponding to this compound (e.g., m/z 296.11) and the simultaneous increase in the intensity of the ion signal corresponding to the desired product. This allows chemists to determine the endpoint of a reaction accurately, optimize reaction conditions, and identify the formation of any side products, ensuring a more efficient synthetic workflow.

Research into Z Glu Ome Oh Derivatives and Analogues

Comparative Studies with Alternative Glutamic Acid Protecting Groups

The tert-butyl (OtBu) ester is a widely used protecting group for the side-chain carboxyl group of glutamic acid. bachem.comchemdad.com A key difference between Z-Glu(OMe)-OH and Z-Glu-OtBu lies in their deprotection chemistry. The OtBu group is stable to basic conditions but is readily cleaved by acids, such as trifluoroacetic acid (TFA). bachem.com This contrasts with the methyl ester of this compound, which is typically removed under basic conditions. bachem.com This orthogonality allows for selective deprotection when both types of esters are present in a peptide sequence.

In solution-phase peptide synthesis, Z-Glu(OtBu)-OH derivatives are frequently employed. bachem.com For instance, Z-Glu(OtBu)-OSu is an activated form used for efficient coupling reactions. bachem.com The bulky tert-butyl group can sometimes offer steric hindrance that may be beneficial in preventing side reactions. However, the acid-labile nature of the OtBu group means it is not suitable for synthetic strategies that require strong acidic conditions for other steps, where the more robust methyl or benzyl (B1604629) esters might be preferred. google.com

Table 1: Comparison of Glutamic Acid Side-Chain Protecting Groups

Derivative Protecting Group Cleavage Conditions Key Features
This compound Methyl ester (OMe) Basic conditions (saponification) Stable to acidic and hydrogenolytic conditions.
Z-Glu-OtBu tert-Butyl ester (OtBu) Acidic conditions (e.g., TFA) bachem.com Stable to basic and hydrogenolytic conditions; offers orthogonal deprotection to OMe and OBzl. bachem.com

| Z-Glu(OBzl)-OH | Benzyl ester (OBzl) | Catalytic hydrogenation bachem.comacsgcipr.org | Cleaved simultaneously with the N-terminal Z-group under hydrogenolysis. thieme-connect.de |

The benzyl (Bzl) ester is another common protecting group for the glutamic acid side chain, leading to the derivative Z-Glu(OBzl)-OH. ontosight.aimedchemexpress.com A primary advantage of the benzyl ester is its removal by catalytic hydrogenation. bachem.comacsgcipr.org This method is mild and highly selective.

A significant feature of using Z-Glu(OBzl)-OH in peptide synthesis is that the N-terminal benzyloxycarbonyl (Z) group and the side-chain benzyl (Bzl) ester can often be removed simultaneously in a single hydrogenation step. thieme-connect.de This can streamline the deprotection process. However, this lack of orthogonality can also be a limitation if selective removal of only one of the groups is desired. Furthermore, catalytic hydrogenation is not compatible with molecules containing other reducible functional groups, such as alkenes or certain sulfur-containing residues. acsgcipr.org In such cases, a derivative like this compound, which is stable to hydrogenation, would be a more suitable choice. Z-Glu(OBzl)-OH has also been utilized as an acyl donor in enzymatic peptide synthesis. bachem.com

Stereochemical Variants: Academic Studies on Z-D-Glu(OMe)-OH

While the L-form of glutamic acid is the naturally occurring enantiomer, the D-form and its derivatives, such as Z-D-Glu(OMe)-OH, are of significant interest in academic and pharmaceutical research. chemimpex.commedchemexpress.com The incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation, thereby increasing their stability and bioavailability. chemimpex.com

Z-D-Glu(OMe)-OH serves as a crucial building block in the synthesis of peptides and other complex molecules with specific stereochemical requirements. chemimpex.com Research involving this compound often focuses on understanding the role of stereochemistry in biological recognition and activity. ontosight.aiontosight.ai For example, it is used in the development of therapeutic agents targeting neurological disorders, where precise stereochemistry is often essential for interacting with specific receptors or enzymes in the central nervous system. ontosight.aichemimpex.com The synthesis of stereoisomers of glutamic acid analogs is a key strategy in the search for biologically active compounds and for studying structure-activity relationships. researchgate.netresearchgate.net

Development and Application of Advanced Derivatives for Specific Research Objectives

Beyond simple ester derivatives, this compound serves as a scaffold for creating more complex molecules tailored for specific research purposes, such as photolabile probes and fluorous-tagged compounds.

Photolabile protecting groups (PPGs), or "caged" compounds, allow for the spatial and temporal release of a bioactive molecule using light. wikipedia.orgnih.gov this compound can be conjugated with a PPG to create a caged glutamic acid derivative.

One such example is the synthesis of Z-Glu(OMe)-OPym, where a pyrenylmethyl (Pym) group serves as the photolabile moiety attached to the α-carboxyl group. uminho.pt Upon irradiation with light of a specific wavelength, the ester bond is cleaved, releasing this compound. uminho.pt Studies on the photolysis kinetics of such conjugates have shown that the rate of cleavage can be influenced by the wavelength of light used and the position of the PPG on the glutamic acid backbone. uminho.pt For instance, cleavage at the main chain ester bond in Z-Glu(OMe)-OPym was found to be faster than cleavage at the side chain in the isomeric Z-Glu(OPym)-OMe. uminho.pt These photolabile derivatives are valuable tools in cell signaling research and for studying dynamic biological processes with high precision. nih.govuni-frankfurt.denih.gov

Fluorous chemistry involves the use of perfluoroalkyl groups (fluorous tags) to facilitate the purification of reaction products. nih.govnih.gov This strategy has been applied to peptide synthesis, where a fluorous tag can be attached to a derivative of this compound. nih.gov This modification creates a biochemical probe with unique properties.

The high fluorine content of the tag allows for efficient separation of the desired fluorous-tagged peptide from non-tagged side-products using fluorous solid-phase extraction (F-SPE). nih.govacs.org This simplifies the purification process, which is a significant bottleneck in multi-step synthesis. nih.gov Furthermore, fluoroalkane-modified peptides can exhibit enhanced proteolytic stability and cell membrane permeability. researchgate.net The fluorine atoms can also serve as a probe for ¹⁹F NMR or magnetic resonance imaging (MRI), providing a non-invasive way to track the molecule in biological systems. researchgate.net The development of these advanced derivatives showcases the versatility of this compound as a starting point for creating sophisticated tools for biochemical and biomedical research. acs.org

Synthetic Routes and Applications of N-Methylated Glutamic Acid Derivatives

N-methylation is a chemical modification of peptides and amino acids that can significantly alter their properties. researchgate.netnih.gov In the context of glutamic acid derivatives, N-methylation offers a strategy to enhance pharmacokinetic characteristics and modulate biological activity. researchgate.netchemimpex.com This has led to considerable research into the synthesis and application of N-methylated glutamic acid derivatives in various scientific fields, particularly in medicinal chemistry and drug discovery. researchgate.netontosight.ai

Synthetic Routes

The synthesis of N-methylated amino acids, including glutamic acid derivatives, can be challenging, often facing issues such as low yields, over-methylation, and the need for harsh, toxic reagents. researchgate.netgoogle.com However, various chemical and biocatalytic methods have been developed to address these difficulties. The most common approaches involve the direct introduction of N-methylated amino acids during peptide synthesis. researchgate.net

Several strategies exist for the N-methylation of amino acids:

Reductive Amination : This method involves the reaction of an amino acid with formaldehyde (B43269) to form a Schiff base, which is then reduced. researchgate.net

Alkylation of Protected Amino Acids : A prevalent technique involves the alkylation of an amino group that has been temporarily protected. For instance, N-methylation can be achieved using methyl iodide or dimethyl sulfate (B86663) as the methylating agent in the presence of a base like sodium hydride. nih.govacs.orggoogle.com One efficient method describes using dimethyl sulfate with sodium hydride and a catalytic amount of water, which generates a highly reactive form of sodium hydroxide (B78521), accelerating the reaction. acs.org

Use of Sulfonamides : The amino group can be protected with groups like p-nitrobenzenesulfonyl (nosyl), which facilitates methylation. researchgate.net The nosyl group can be selectively deprotected after methylation. researchgate.net

5-Oxazolidinone Intermediates : N-protected amino acids can react with paraformaldehyde to form 5-oxazolidinones. These intermediates can then be opened via reduction to yield the N-methylated amino acid. researchgate.net This strategy has been developed into a unified approach for synthesizing N-methyl derivatives for all 20 common amino acids. researchgate.net

For peptide synthesis, particularly solid-phase peptide synthesis (SPPS), pre-synthesized N-methylated building blocks like Fmoc-N-Me-AA-OH are often incorporated directly into the peptide chain. researchgate.netmdpi.com

Table 1: Selected Synthetic Routes for N-Methylation of Amino Acid Derivatives

Method Key Reagents Observations References
Reductive Amination Formaldehyde, Reducing Agent A common route for N-methylation. researchgate.netnih.gov
Alkylation with Dimethyl Sulfate Dimethyl Sulfate, Sodium Hydride, Catalytic Water Generates highly reactive NaOH, leading to faster reaction rates. acs.org
Alkylation with Methyl Iodide Methyl Iodide, Silver Oxide (Ag₂O) or Sodium Hydride (NaH) Can present handling issues with low-boiling methyl iodide on a large scale. acs.orggoogle.com
Nosyl Protection Method p-nitrobenzenesulfonyl (nosyl) group, Diazomethane Allows for methylation, followed by selective deprotection of the nosyl group. researchgate.netresearchgate.net
5-Oxazolidinone Intermediate Paraformaldehyde, Reducing Agent (e.g., Et₃SiH in TFA) An effective strategy for amino acids with various side chains. researchgate.net researchgate.net

Applications of N-Methylated Glutamic Acid Derivatives

The incorporation of N-methyl groups into glutamic acid and its derivative peptides has significant implications for their application in research and pharmaceutical development. chemimpex.comontosight.ai The primary motivation for this modification is to improve the parent molecule's drug-like properties. researchgate.net

Key applications and the effects of N-methylation include:

Enhanced Pharmacokinetic Properties : N-methylation is a well-known strategy to increase the metabolic stability of peptides by making them resistant to proteolytic degradation by enzymes. researchgate.netresearchgate.netnih.gov This modification can also improve bioavailability and cell permeability. researchgate.net

Modulation of Biological Activity : N-methylated amino acids can act as enzyme inhibitors, or as antagonists and agonists for receptors. researchgate.net For example, N-Methyl-L-glutamic acid is a potent agonist for glutamate (B1630785) receptors and is a valuable tool in neuroscience for studying synaptic transmission, neuroplasticity, learning, and memory. chemimpex.com

Therapeutic Potential : Due to its role in modulating neurotransmitter activity, N-Methyl-L-glutamic acid is considered a candidate for the development of treatments for neurological disorders. chemimpex.com More complex derivatives of glutamic acid are of interest in medicinal chemistry for their potential antimicrobial, antiviral, or anticancer properties. ontosight.ai

Peptide Conformation and Structure : The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone. researchgate.net This can lead to the formation of stable secondary structures and enhance interactions with biological targets. researchgate.netmdpi.com

Research Tools : In medicinal chemistry, derivatives such as tetrapeptides containing a glutamic acid methyl ester (-Glu(OMe)-) moiety have been utilized as tools to study specific biological pathways. For instance, Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-CH₂F has been employed as a caspase inhibitor in pharmacological assessments. mdpi.com

Table 2: Applications and Research Findings of N-Methylated Glutamic Acid Derivatives

Application Area Effect of N-Methylation Example/Finding References
Pharmaceutical Development Improved metabolic stability and resistance to proteases. N-methylation is a common strategy to enhance the stability of peptide-based drugs. researchgate.netresearchgate.netnih.gov
Increased bioavailability and cell permeability. N-alkylation can improve these industrially relevant properties. researchgate.net
Neuroscience Research Potent agonist for glutamate receptors. N-Methyl-L-glutamic acid is used to study synaptic transmission and neuroplasticity. chemimpex.com
Medicinal Chemistry Creation of specific enzyme inhibitors. Tetrapeptidyl derivatives containing -Glu(OMe)- have been used as caspase inhibitors. mdpi.com
Development of potential therapeutics for neurological disorders. N-Methyl-L-glutamic acid is a candidate for developing treatments for conditions like Alzheimer's and schizophrenia. chemimpex.com
Peptide Synthesis Serves as a versatile intermediate for creating complex molecules. This compound is a building block in the synthesis of peptides and bioactive compounds. cymitquimica.com

Future Directions and Emerging Research Avenues for Z Glu Ome Oh

Innovations in Amino Acid Protecting Group Chemistry

The benzyloxycarbonyl (Z or Cbz) group is a foundational Nα-protecting group in peptide synthesis, valued for its stability and reliable removal conditions, particularly in solution-phase strategies. bachem.compeptide.com However, the evolving complexity of synthetic targets, such as cyclic or branched peptides, necessitates a sophisticated and expandable toolkit of orthogonal protecting groups. peptide.comub.edu Orthogonality—the ability to remove one protecting group in the presence of others using distinct chemical mechanisms—is paramount for site-specific modifications. peptide.com

Future research is focused on expanding the orthogonal protection schemes available for trifunctional amino acids like glutamic acid. While the Z-group's primary removal method is hydrogenolysis, modern peptide synthesis often employs acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) groups. peptide.com Innovations lie in the development of new protecting groups for the glutamic acid side chain that are compatible with Z-group protection at the N-terminus, or in developing new, milder deprotection strategies for existing groups. For instance, the development of a novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions highlights a move towards tunable orthogonality, allowing groups that were previously incompatible to be used in concert. researchgate.net

The choice of the side-chain ester in a glutamic acid derivative, such as the methyl ester (-OMe) in Z-Glu(OMe)-OH versus a tert-butyl (-OtBu) or allyl (-OAll) ester, is critical for defining its role in an orthogonal scheme. peptide.com The methyl ester offers different lability compared to the more sterically hindered tert-butyl ester, which is preferred in syntheses requiring strong acidic conditions for final deprotection. peptide.com Allyl esters, removable with palladium catalysts, offer another layer of orthogonality, enabling on-resin cyclization or branching. peptide.commerel.si Research into new, selectively removable esters for the glutamic acid side chain, which can be paired with N-terminal Z-protection, is an active area of innovation. This allows for the precise, sequential modification of peptides, which is essential for creating complex architectures and peptide-drug conjugates.

Side-Chain Protecting Group for Glutamic AcidAbbreviationTypical Deprotection ConditionsOrthogonal ToKey Application/Feature
Methyl Ester-OMeSaponification (e.g., NaOH)Fmoc, Boc, ZUsed in this compound; suitable for solution-phase synthesis. smolecule.comresearchgate.net
tert-Butyl Ester-OtBuStrong acid (e.g., TFA)Fmoc, Alloc, ZStandard for Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com
Allyl Ester-OAllPd(0) catalyst (e.g., Pd(PPh₃)₄)Fmoc, Boc, tBuEnables on-resin side-chain modification, cyclization, and branching. peptide.commerel.si
2-Phenylisopropyl Ester-O-2-PhiPrMild acid (e.g., 1% TFA in DCM)Fmoc, tBuAllows selective side-chain deprotection on-resin for cyclization. acs.org
4-Methyltrityl-MttMild acid (e.g., 1% TFA in DCM)Fmoc, tBuUsed for side-chain protection of Lys, but principle applies to other groups needing highly acid-sensitive removal. mdpi.com

Advancements in Automated and High-Throughput Peptide Synthesis Using this compound

The synthesis of peptides has been revolutionized by automated solid-phase peptide synthesis (SPPS), which allows for the rapid and efficient assembly of peptide chains. core.ac.uk While the Fmoc/tBu strategy dominates modern automated SPPS, building blocks like this compound remain relevant, particularly for specialized applications and in the broader context of peptide drug discovery. bachem.compeptide.com

Future advancements focus on integrating a wider variety of protecting group strategies into automated platforms. For example, automated microwave peptide synthesizers can now perform on-resin orthogonal deprotection of groups like Allyl esters, enabling subsequent modifications such as lactamization (side-chain to side-chain cyclization) to be carried out automatically. merel.si This capability allows for the high-throughput synthesis of complex cyclic peptides, for which a building block like Z-Glu(OAll)-OH would be a precursor. The principles extend to the use of Z-protected amino acids in segments destined for solution-phase fragment condensation, a hybrid strategy used for producing very large proteins.

Furthermore, this compound is a key component for generating chemical diversity in peptide libraries used for high-throughput screening (HTS). smolecule.com HTS campaigns aim to identify peptides with specific biological activities, and the inclusion of residues with varied physicochemical properties is essential. mdpi.com The methyl ester of this compound provides a different polarity and reactivity profile compared to the free acid or other esters, contributing to the structural diversity of the library. Emerging HTS methodologies, such as those designed for screening macrocyclic peptide libraries, rely on the efficient synthesis of thousands of unique compounds, a process underpinned by the availability of a diverse set of building blocks including Z-protected derivatives. researchgate.net

Synthesis StrategyTypical Use of this compound or DerivativeAdvancement/Future Direction
Solution-Phase Peptide Synthesis (SPPS)Directly used as a building block. The Z-group is stable and the -OMe offers specific solubility/reactivity. sigmaaldrich.comDevelopment of greener, more sustainable solvent systems and coupling reagents.
Solid-Phase Peptide Synthesis (SPPS)Less common due to Z-group's limited orthogonality with standard Fmoc/Boc linkers, but used in specific strategies (e.g., Boc/Bzl). peptide.comIntegration of Z-group/hydrogenolysis deprotection into automated workflows; development of novel linkers compatible with Z-chemistry.
Hybrid Fragment CondensationUsed to synthesize a protected peptide fragment in solution, which is then coupled to a resin-bound fragment.Optimization of fragment selection and ligation chemistry to minimize racemization and improve yields for large protein synthesis.
High-Throughput Library SynthesisIncorporated to increase the chemical diversity of the peptide library. smolecule.comMiniaturization of synthesis platforms and integration with on-bead screening assays for faster discovery cycles. researchgate.net

Exploration of Novel Biochemical and Catalytic Roles in Biological Mimicry

Biological mimicry, or biomimetics, involves designing synthetic systems that replicate the function of biological molecules. semanticscholar.org A significant area of this research is the creation of artificial enzymes or "enzyme mimics" from peptides, which can catalyze specific chemical reactions. nih.govacs.org These synthetic catalysts often rely on the precise spatial arrangement of functional amino acid side chains to create an active site. semanticscholar.org

This compound is emerging as a valuable tool in this field, not as a catalyst itself, but as a key precursor and molecular probe. Researchers use this compound and related derivatives as substrates to investigate the mechanisms of natural enzymes, such as proteases like pepsin and glutamic acid-specific endopeptidases. smolecule.comresearchgate.net By studying how these enzymes interact with the modified amino acid, insights can be gained into substrate specificity and the catalytic process, which in turn informs the design of synthetic mimics. smolecule.com

The future direction lies in the direct incorporation of this compound and other non-canonical amino acids into peptide sequences designed to have novel catalytic functions. mdpi.com For example, a peptide designed to mimic a hydrolase enzyme might incorporate a glutamic acid residue as part of a catalytic triad (B1167595) (e.g., Ser-His-Asp/Glu). unipd.it Using this compound allows for the precise, directed synthesis of this peptide. After assembly, the protecting groups can be removed to unmask the functional side chains in their desired positions. Furthermore, the field of chemoenzymatic synthesis, where chemical and enzymatic steps are combined, utilizes derivatives like this compound as substrates for enzymatic transformations, such as transesterification, to build complex molecules that would be difficult to access through purely chemical or biological means. researchgate.net This approach represents a powerful intersection of synthetic chemistry and biocatalysis. researchgate.net

Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling have become indispensable tools in peptide science, enabling the prediction of peptide structure, dynamics, and function before they are synthesized in the lab. duth.grresearchgate.net This in silico approach accelerates the design of peptides with desired properties, such as high-affinity binding to a biological target or specific conformational folds. acs.org

Future research will leverage these improved models for the de novo design of complex peptide structures, including foldamers—synthetic oligomers that adopt predictable, stable secondary structures. ethernet.edu.etmdpi.com The conformational preferences imparted by this compound can be modeled to guide the design of peptides that fold into specific shapes like helices or sheets. Predictive modeling can also be used to screen virtual libraries of peptides containing this compound to identify candidates with high potential for a specific biological activity, such as inhibiting an enzyme or disrupting a protein-protein interaction. nih.gov By simulating how different peptides interact with a target protein, researchers can establish a structure-activity relationship (SAR) and prioritize the most promising candidates for synthesis and experimental validation, significantly streamlining the drug discovery process. mdpi.comnih.gov

Computational MethodApplication to this compound Containing PeptidesPredicted Outcome/Insight
Quantum Mechanics (QM)Calculation of stable conformers of the isolated molecule or small dipeptides. ru.nlProvides accurate energies and vibrational frequencies to validate force fields.
Molecular Dynamics (MD)Simulation of the folding and dynamics of a peptide containing the residue in a solvent. nih.govnih.govPredicts preferred secondary structures, conformational flexibility, and interactions with water or membranes. uib.no
Molecular DockingPredicts the binding mode and affinity of a peptide to a target protein receptor. nih.govIdentifies key interactions (H-bonds, hydrophobic contacts) and helps prioritize potential inhibitors or agonists.
Structure-Activity Relationship (SAR)Correlates structural modifications (e.g., replacing Glu with Glu(OMe)) with changes in biological activity. mdpi.comGuides the rational design of more potent and selective peptide-based drugs.
Foldamer DesignUses the known conformational preferences of this compound to design sequences that adopt specific 3D shapes. ethernet.edu.etCreation of novel, stable peptide architectures with tailored functions.

Q & A

Q. What are the established synthetic routes for Z-Glu(ome)-OH, and how do reaction conditions influence yield?

this compound is typically synthesized via carbobenzyloxy (Cbz) protection of L-glutamic acid, followed by selective esterification of the γ-carboxyl group. Key steps include:

  • Protection : Reaction with benzyl chloroformate in alkaline aqueous conditions to introduce the Cbz group at the α-amino position .
  • Esterification : Methanol-mediated esterification under acidic catalysis (e.g., HCl gas) to form the γ-methyl ester . Yield optimization requires precise pH control (~8–9 during protection) and anhydrous conditions to avoid hydrolysis of the methyl ester. Impurities often arise from incomplete protection or over-esterification, necessitating purification via recrystallization (solvent: ethyl acetate/hexane) or column chromatography .

Q. Which analytical methods are most reliable for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselective esterification (e.g., methyl ester resonance at δ ~3.6 ppm) and Cbz-group integrity (aromatic protons at δ ~7.3–7.5 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient resolves enantiomeric impurities (<1% detection limit) .
  • Melting Point Analysis : A sharp melting range (68–72°C) indicates high crystallinity and purity .

Q. How does this compound’s solubility profile impact its use in peptide synthesis?

this compound exhibits limited solubility in water (1.4 g/L at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). This property makes it suitable for solid-phase peptide synthesis (SPPS), where solubility in DMF ensures efficient coupling reactions. Pre-activation with HOBt/DIC in DMF is recommended to minimize racemization during incorporation into peptide chains .

Advanced Research Questions

Q. How can contradictory data on this compound’s deprotection efficiency be resolved?

Deprotection of the Cbz group (e.g., via hydrogenolysis or acidic hydrolysis) occasionally shows variability in reported rates. Factors influencing efficiency include:

  • Catalyst Purity : Palladium-on-carbon (Pd/C) catalysts with >10% Pd content improve hydrogenolysis kinetics .
  • Steric Hindrance : Bulky neighboring residues in peptides can slow deprotection; microwave-assisted hydrolysis (6M HCl, 60°C) reduces reaction time by 50% compared to conventional methods . Methodological validation using LC-MS to track intermediate formation is critical for reconciling discrepancies .

Q. What strategies optimize this compound’s enantiomeric purity in large-scale synthesis?

  • Chiral Auxiliaries : Use of (S)-oxazolidinones during esterification ensures >99% enantiomeric excess (ee) .
  • Crystallization-Induced Dynamic Resolution : Seeding with enantiopure crystals in ethanol/water mixtures enhances ee by 5–10% .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the undesired enantiomer, achieving >98% ee .

Q. How do solvent polarity and temperature affect this compound’s stability in long-term storage?

Accelerated stability studies (40°C/75% RH) show:

  • Polar Solvents : DMSO solutions degrade by 8% over 6 months due to ester hydrolysis.
  • Non-Polar Solvents : Ethyl acetate solutions retain >95% purity under the same conditions . Recommendations include storage at –20°C in airtight containers with desiccants (e.g., silica gel) .

Methodological Considerations

  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR + HPLC) and document batch-specific variables (e.g., solvent lot, catalyst age) .
  • Literature Review : Prioritize primary sources from databases like Web of Science and Reaxys, avoiding non-peer-reviewed platforms .

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